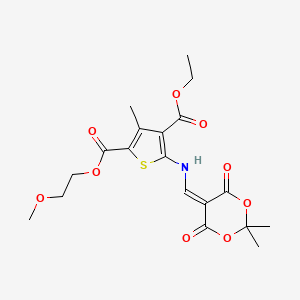![molecular formula C19H16ClFN2O4 B2706234 N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide CAS No. 1207041-53-9](/img/structure/B2706234.png)
N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide, also known as FIPI, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Virginia and has since been the subject of numerous studies investigating its biochemical and physiological effects.
Scientific Research Applications
Gastroprotective Activity
A study by Sekine et al. (1998) explored the gastroprotective activity of N-phenoxypropylacetamide derivatives with a thioether function. This research is significant as it provided insights into the development of new anti-ulcer agents. Specifically, compounds like 2-Furfurylsulfinyl-N-[3-[(piperidinomethyl)phenoxy]propyl]acetamide exhibited potent gastroprotective activity, suggesting potential applications in treating ulcer-related conditions (Sekine et al., 1998).
Alzheimer's Disease Therapy
In the field of neurodegenerative diseases, a 2018 study by Hassan et al. synthesized a series of multifunctional amides, including compounds with furyl and piperidinyl groups. These compounds showed moderate enzyme inhibitory potentials and were suggested as potential therapeutic agents for Alzheimer's disease (Hassan et al., 2018).
Cancer Research
Cohen et al. (1973) conducted comparative studies on the carcinogenicity of various compounds, including N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide and related structures. The research contributed to understanding the organ specificity and structure-activity relationships in carcinogenesis (Cohen et al., 1973).
Synthesis and Chemical Properties
A study by Butin et al. (2008) investigated the recyclization of furyl-substituted benzenesulfonamide, providing insights into the synthesis and chemical properties of compounds containing furyl and piperidinyl groups (Butin et al., 2008).
properties
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyanilino)-8-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4/c1-25-16-9-17(26-2)14(7-11(16)20)22-13-8-15(19(24)27-3)23-18-10(13)5-4-6-12(18)21/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYUUIYVUOBVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2706161.png)
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)

![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706168.png)


![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)